Cas no 1805464-37-2 (5-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-methylpyridine)

5-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-methylpyridine 化学的及び物理的性質
名前と識別子
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- 5-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-methylpyridine
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- インチ: 1S/C8H7ClF3N/c1-4-5(2-9)3-13-7(6(4)10)8(11)12/h3,8H,2H2,1H3
- InChIKey: RJAWMJGDLQAQKN-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CN=C(C(F)F)C(=C1C)F
計算された属性
- せいみつぶんしりょう: 209.0219114 g/mol
- どういたいしつりょう: 209.0219114 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 12.9
- ぶんしりょう: 209.59
5-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029033576-500mg |
5-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-methylpyridine |
1805464-37-2 | 95% | 500mg |
$1,819.80 | 2022-04-01 | |
Alichem | A029033576-1g |
5-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-methylpyridine |
1805464-37-2 | 95% | 1g |
$2,750.25 | 2022-04-01 | |
Alichem | A029033576-250mg |
5-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-methylpyridine |
1805464-37-2 | 95% | 250mg |
$970.20 | 2022-04-01 |
5-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-methylpyridine 関連文献
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
5-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-methylpyridineに関する追加情報
5-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-methylpyridine Professional Introduction
The compound with CAS No. 1805464-37-2, known as 5-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-methylpyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with multiple functional groups, including a chloromethyl group at position 5, a difluoromethyl group at position 2, a fluoro group at position 3, and a methyl group at position 4. These substituents contribute to its distinctive chemical properties and potential applications.
Recent studies have highlighted the importance of halogenated pyridines in various chemical reactions and material syntheses. The presence of chlorine and fluorine atoms in the molecule enhances its reactivity and stability, making it a valuable precursor in the synthesis of advanced materials. For instance, researchers have explored the use of 5-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-methylpyridine in the development of novel polymers and coordination compounds. These applications are driven by the molecule's ability to act as a versatile building block due to its multiple reactive sites.
The synthesis of 5-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-methylpyridine involves a series of carefully controlled reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes. For example, the use of palladium catalysts has been reported to significantly improve the yield and purity of the compound during its synthesis.
From a physical standpoint, 5-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-methylpyridine exhibits interesting properties such as high thermal stability and moderate solubility in organic solvents. These characteristics make it suitable for use in high-temperature applications and as an intermediate in organic synthesis. Additionally, its electronic properties, influenced by the electron-withdrawing fluorine atoms, contribute to its role in electronic materials research.
In terms of applications, this compound has shown promise in several areas. In the field of agriculture, it has been investigated as a potential precursor for agrochemicals due to its ability to interact with biological systems. In pharmaceuticals, researchers are exploring its potential as a scaffold for drug development, particularly in targeting specific biological pathways. Furthermore, its role in materials science is expanding as it is used to create advanced materials with tailored properties for electronics and energy storage.
Recent research has also focused on understanding the environmental impact and toxicity profile of 5-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-methylpyridine. Studies indicate that while it is stable under normal conditions, it can undergo biodegradation under specific environmental conditions. This knowledge is crucial for ensuring safe handling and disposal practices in industrial settings.
Looking ahead, the continued exploration of 5-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-methylpyridine is expected to yield further insights into its potential applications. Collaborative efforts between chemists, materials scientists, and biologists are likely to uncover new uses for this versatile compound. Its unique combination of functional groups positions it as a key player in the development of next-generation materials and chemicals.
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